molecular formula C11H18N2O3S B2928691 N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide CAS No. 2094342-89-7

N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide

Cat. No.: B2928691
CAS No.: 2094342-89-7
M. Wt: 258.34
InChI Key: XTVGSIHVRJAFOM-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(prop-2-enoyl)azetidine-3-sulfonamide , often referred to as CPAS , is a fascinating nitrogen-containing heterocycle. It belongs to the class of azetidines, which are four-membered rings containing an embedded polar nitrogen atom. The properties of CPAS are influenced by its ring strain, approximately 25.4 kcal/mol , making it a unique and versatile compound in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of CPAS involves constructing the azetidine ring. Various methods have been explored, including cyclization reactions from suitable precursors. Researchers have reported advances in the chemistry of azetidines, leading to efficient synthetic routes. These methods allow facile handling and unique reactivity under appropriate conditions .


Molecular Structure Analysis

CPAS features a four-membered ring with a sulfonamide group (–SO₂NH–) and a prop-2-enoyl (acryloyl) substituent. The embedded nitrogen atom contributes to its distinctive properties. The ring strain, while significant, lies between that of less stable aziridines and unreactive pyrrolidines, making CPAS an attractive scaffold for bond functionalization .


Chemical Reactions Analysis

The reactivity of CPAS arises from its ring strain. Under appropriate conditions, it can undergo bond cleavage, leading to functionalization. Researchers have explored various reaction types for modifying CPAS, including nucleophilic substitutions, cyclizations, and ring-opening reactions. These reactions enable the incorporation of CPAS motifs into drug discovery, polymerization, and chiral templates .

Mechanism of Action

CPAS’s mechanism of action depends on its specific application. As a synthetic intermediate, it participates in further transformations. In drug discovery, CPAS-containing motifs may interact with biological targets, affecting their function. Understanding the precise mechanism requires detailed studies on specific derivatives and their interactions .

Properties

IUPAC Name

N-cyclopentyl-1-prop-2-enoylazetidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3S/c1-2-11(14)13-7-10(8-13)17(15,16)12-9-5-3-4-6-9/h2,9-10,12H,1,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVGSIHVRJAFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CC(C1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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